Bis[(oxiran-2-yl)methyl] butanedioate
Description
Structure
2D Structure
Properties
CAS No. |
21739-14-0 |
|---|---|
Molecular Formula |
C10H14O6 |
Molecular Weight |
230.21 g/mol |
IUPAC Name |
bis(oxiran-2-ylmethyl) butanedioate |
InChI |
InChI=1S/C10H14O6/c11-9(15-5-7-3-13-7)1-2-10(12)16-6-8-4-14-8/h7-8H,1-6H2 |
InChI Key |
JQDCYGOHLMJDNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)CCC(=O)OCC2CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diethyl Butanedioate (Diethyl Succinate)
Dimethyl Butanedioate (Dimethyl Succinate)
Dipropan-2-yl Butanedioate
[(2R)-Oxiran-2-yl]methyl 2-Methylprop-2-enoate (Glycidyl Methacrylate)
- Structure : A single glycidyl group esterified to methacrylic acid.
- Properties :
- Combines epoxide reactivity with methacrylate’s vinyl group, enabling dual curing mechanisms (epoxide ring-opening and free-radical polymerization).
- Widely used in dental composites, adhesives, and UV-curable coatings.
- Uniqueness : Stereochemistry (2R configuration) influences polymerization kinetics and material properties .
Structural and Functional Analysis
Reactivity Comparison
| Compound | Epoxide Functionality | Ester Group Reactivity | Key Reactions |
|---|---|---|---|
| Bis[(oxiran-2-yl)methyl] butanedioate | Yes (two groups) | High (ring-opening) | Cross-linking, polymerization |
| Diethyl butanedioate | No | Low | Ester hydrolysis, solvolysis |
| Glycidyl methacrylate | Yes (one group) | Moderate | Radical polymerization, epoxy curing |
Q & A
Basic: What are the recommended synthetic routes for Bis[(oxiran-2-yl)methyl] butanedioate, and how can reaction conditions be optimized?
Answer:
this compound is synthesized via esterification of succinic acid with glycidol (oxiran-2-ylmethanol) using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). A two-step approach may involve:
Epoxide activation : Glycidol is reacted with succinic acid under reflux in anhydrous toluene to minimize hydrolysis of the epoxide ring .
Purification : Column chromatography or recrystallization is used to isolate the product.
Optimization factors :
- Temperature control : Excess heat may induce epoxide ring-opening; maintaining 60–80°C improves yield .
- Catalyst loading : 1–2 mol% catalyst minimizes side reactions (e.g., oligomerization).
- Moisture exclusion : Use of molecular sieves or inert gas (N₂) prevents hydrolysis .
Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- NMR spectroscopy :
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and confirm stereochemistry, particularly for racemic mixtures .
- IR spectroscopy : Absorbances at 850–950 cm⁻¹ (epoxide ring) and 1720–1750 cm⁻¹ (ester C=O) support functional group identification .
Advanced: How does the reactivity of the epoxide groups in this compound influence its application in polymer networks?
Answer:
The strained epoxide rings undergo nucleophilic ring-opening reactions, enabling crosslinking in epoxy resins. Key considerations:
- Crosslinking efficiency : Amine or anhydride hardeners initiate polymerization. Kinetic studies (via DSC) show exothermic peaks at 100–150°C, correlating with curing rates .
- Mechanical properties : Tensile strength and glass transition temperature (Tg) depend on crosslink density, measured via dynamic mechanical analysis (DMA).
- Side reactions : Competing hydrolysis (in humid conditions) reduces network integrity. Accelerated aging tests (85°C/85% RH) quantify stability .
Advanced: What experimental strategies resolve contradictions in reported thermal stability data for this compound?
Answer:
Discrepancies in decomposition temperatures (e.g., TGA results varying by 20–30°C) arise from:
- Sample purity : Impurities (e.g., unreacted glycidol) lower observed stability. HPLC or GC-MS identifies contaminants .
- Heating rate : Faster rates (>10°C/min) may mask stepwise degradation. Isothermal TGA at 150°C for 2 hours clarifies stability thresholds .
- Atmosphere : Oxidative (air) vs. inert (N₂) conditions alter degradation pathways. Comparative TGA under both atmospheres isolates oxidation effects .
Advanced: How can hydrolytic stability of the ester and epoxide groups be systematically evaluated?
Answer:
- Hydrolysis kinetics :
- Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (e.g., silica gel) extends stability. Quantify efficacy via accelerated aging tests .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent epoxide hydrolysis .
- Storage : Keep in sealed containers under nitrogen at 4°C to minimize moisture ingress and oxidative degradation .
Advanced: What computational methods predict the compound’s interactions in biological systems?
Answer:
- Molecular docking : AutoDock Vina models binding to enzymes (e.g., epoxide hydrolases) using the compound’s 3D structure (from X-ray or DFT-optimized geometry) .
- MD simulations : GROMACS assesses stability in lipid bilayers, predicting membrane permeability.
- Toxicity prediction : QSAR models (e.g., ProTox-II) estimate acute toxicity based on epoxide reactivity and logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
